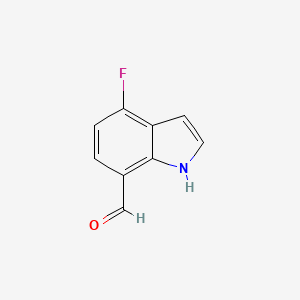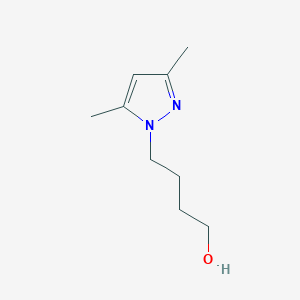
2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile
Übersicht
Beschreibung
The compound "2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile" is a chemical of interest in the field of organic synthesis and crystallography. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer properties and synthetic methods that may be applicable. For instance, the synthesis of related compounds such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate and various benzofurans suggests that halogenated benzoyl compounds can be used in conjunction with other aromatic or heteroaromatic components to create complex molecules with potential applications in material science or pharmaceuticals.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, often starting with a halogenated aromatic compound. For example, the one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles involves a base-induced reaction followed by copper-catalyzed intramolecular O-arylation . This suggests that a similar approach could be taken for the synthesis of "2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile," potentially starting with a 2-bromoaryl compound and introducing the dimethylamino group through a suitable reaction.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was elucidated, showing that it crystallizes in the triclinic space group with specific cell parameters and exhibits weak intermolecular interactions . Similarly, the Z/E isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile has been studied, revealing different crystal packing and stability between the isomers . These findings highlight the importance of non-covalent interactions in the solid-state structure of such compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds containing the acrylonitrile moiety can be quite diverse. For example, the synthesis of 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates from ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate under solvent-free conditions indicates that acrylonitriles can participate in cyclization reactions to form heterocyclic compounds . This suggests that "2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile" may also undergo similar cyclization or addition reactions, potentially leading to a variety of products depending on the reaction conditions and the presence of other reactive groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile" are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the presence of halogen atoms in the molecule can influence its reactivity, boiling point, and solubility . The dimethylamino group is likely to contribute to the basicity of the compound and may affect its solubility in organic solvents . The acrylonitrile group could make the compound susceptible to polymerization under certain conditions. Overall, the physical and chemical properties of such a compound would be expected to be influenced by the specific functional groups present and their arrangement within the molecule.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Interactions
Research on compounds structurally related to 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile, such as Z/E isomers of related acrylonitriles, highlights the importance of X-ray diffraction and density functional theory (DFT) quantum-chemical calculations in understanding molecular structures and intermolecular interactions. For instance, studies have revealed significant insights into the crystal packing, stability, and intermolecular interactions, which have implications for material design and synthesis strategies (Tammisetti et al., 2018).
Synthesis Applications
The compound has been utilized in various synthetic routes to create novel molecules with potential applications in pharmaceuticals and material science. For example, its analogs have been employed in microwave-assisted cyclization to synthesize chromenones and their tetrahydro analogues, demonstrating the compound's utility in facilitating efficient and novel synthesis routes (Dao et al., 2018).
Material Science and Adsorption
In material science, derivatives of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile have been studied for their adsorption properties, such as the removal of indigo carmine from aqueous solutions, highlighting the potential of these compounds in environmental applications and wastewater treatment (Torğut et al., 2020).
Anticancer and Antioxidant Studies
Compounds synthesized using 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile as a precursor have been evaluated for their in vitro anticancer activity against various cancer cell lines. This demonstrates the compound's relevance in the development of new therapeutic agents (Özen et al., 2016). Additionally, derivatives have shown promising antioxidant activity, further underscoring the compound's utility in creating molecules with potential health benefits (Kushnir et al., 2015).
Photoinitiators for Polymerization
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, related to 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile, have been synthesized and used as photoinitiators for polymerization under LED irradiation. This application is significant in the fields of polymer science and 3D printing technologies, demonstrating the broad utility of the compound's derivatives in advanced manufacturing processes (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
(E)-2-(2-bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLVWZVUUPOTD-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594714 | |
| Record name | (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile | |
CAS RN |
886361-83-7 | |
| Record name | (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















